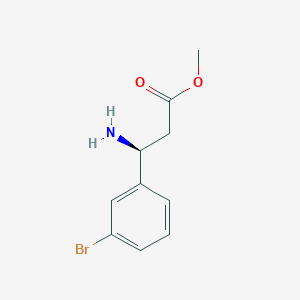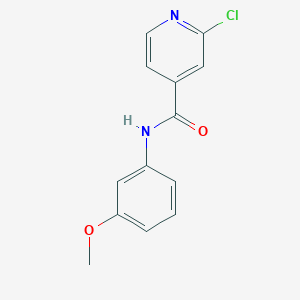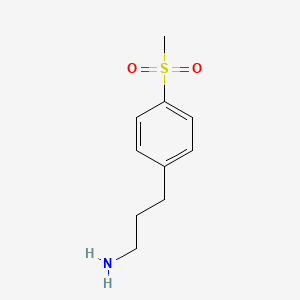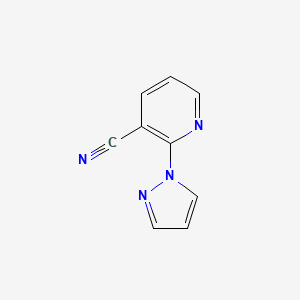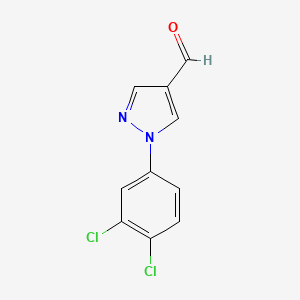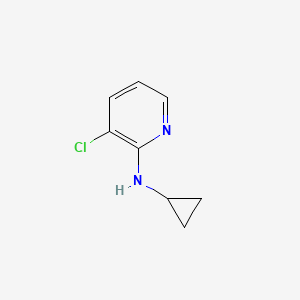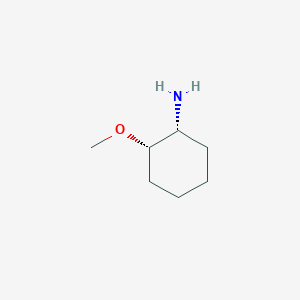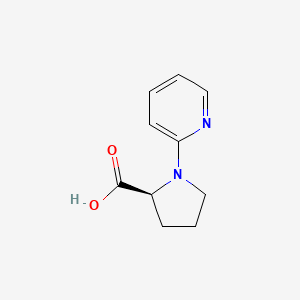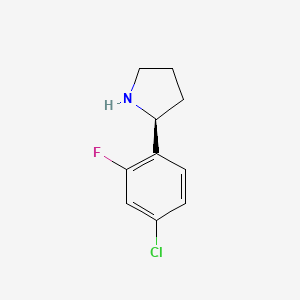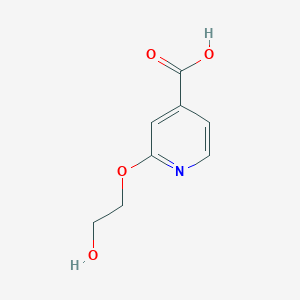
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-(2-hydroxyethoxy) group at the 2-position. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI).
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(2-oxoethoxy)isonicotinic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is primarily related to its ability to interact with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is unique due to the presence of the 2-(2-hydroxyethoxy) group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its parent compound, isonicotinic acid.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-3-4-13-7-5-6(8(11)12)1-2-9-7/h1-2,5,10H,3-4H2,(H,11,12) |
InChI Key |
ARKXQTFCUAPJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


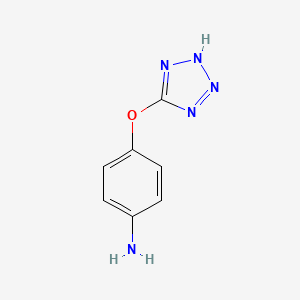
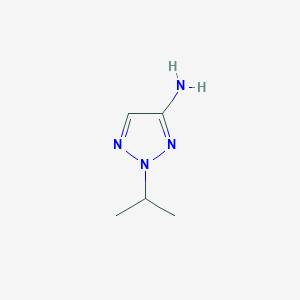

![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)
![C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B1497647.png)
